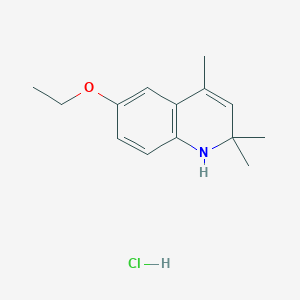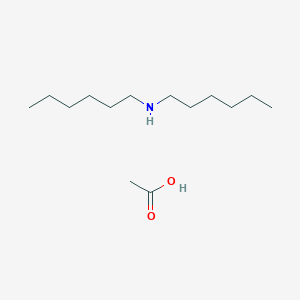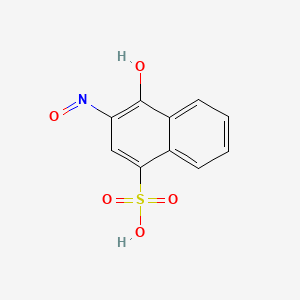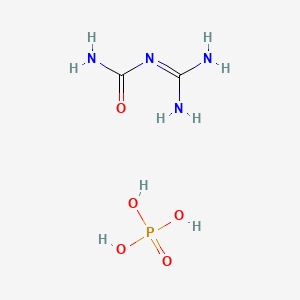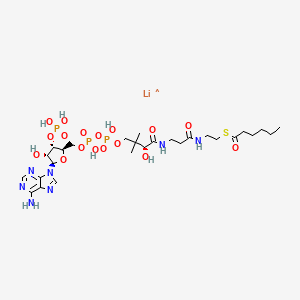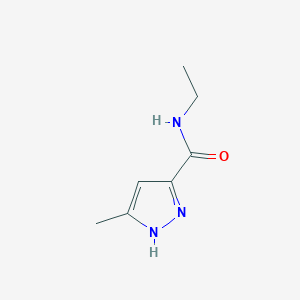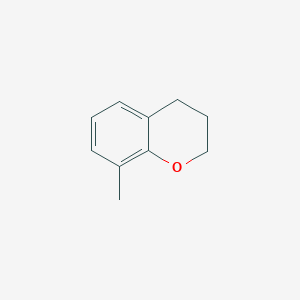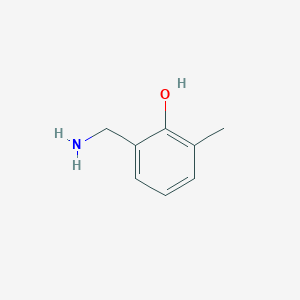
2-(Aminomethyl)-6-methylphenol
Vue d'ensemble
Description
The compound “2-(Aminomethyl)-6-methylphenol” likely contains an aminomethyl group and a methyl group attached to a phenol ring. The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
While specific synthesis methods for “2-(Aminomethyl)-6-methylphenol” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . A Pd nanoparticles supported on 2-(aminomethyl)phenols modified boehmite was prepared by a simple and rapid method .
Molecular Structure Analysis
The molecular structure of “2-(Aminomethyl)-6-methylphenol” would likely consist of a phenol ring with an aminomethyl group (−CH2−NH2) and a methyl group (−CH3) attached. The exact positions of these groups on the phenol ring would depend on the specific compound .
Applications De Recherche Scientifique
Synthesis and Properties
2-(Aminomethyl)-6-methylphenol is involved in the synthesis and properties of various chemical compounds. It has been used in the creation of unsymmetrical binucleating ligands and their dicopper(II) complexes, which show significant electrochemical and magnetic properties (Mahalakshmy et al., 2004). Additionally, it forms part of the structure of various N- and O-containing 2-isobornyl-6-methylphenol derivatives, which have been studied for their antioxidant properties (Buravlev et al., 2019).
Chemical Characterization
This compound has been a focus in studies involving the characterization of new chemical entities. For instance, the synthesis and characterization of 2-(N, N-biscarboxymethyl)aminomethyl-6-benzoyl-4-methylphenol, a product derived from 4-methylphenol, highlights the diverse chemical reactions and properties it can exhibit (Ni, 2004). Similarly, the formation of dinuclear Zinc complexes of phenol-based "end-off" compartmental ligands, which include structures derived from 2-(aminomethyl)-6-methylphenol, show its role in complex chemical structures and their functions (Abe et al., 2001).
Pharmaceutical Applications
Although excluding specific drug use and dosage, it's important to note that 2-(Aminomethyl)-6-methylphenol and its derivatives have been explored in the pharmaceutical context. For example, some of its derivatives have been synthesized and examined for saluretic and diuretic activity, indicating potential medicinal applications (Stokker et al., 1980).
Antimicrobial Properties
A study on aminomethylated derivatives of allylphenols, which includes 2-(aminomethyl)-6-methylphenol, has demonstrated their effectiveness as antimicrobial additives for jet fuel, showcasing another practical application of this compound (Magerramov et al., 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(aminomethyl)-6-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-2-4-7(5-9)8(6)10/h2-4,10H,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVAECBMTXWMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697233 | |
| Record name | 2-(Aminomethyl)-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-6-methylphenol | |
CAS RN |
40680-69-1 | |
| Record name | 2-(Aminomethyl)-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Azaspiro[3.5]nonan-8-one](/img/structure/B3028858.png)
![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)
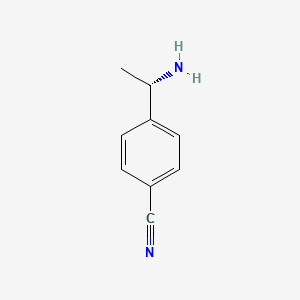


![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide](/img/structure/B3028865.png)

